molecular formula C6H6N4OS B8587897 2-Isothiocyanato-4-methoxy-6-methyl-1,3,5-triazine CAS No. 110860-39-4

2-Isothiocyanato-4-methoxy-6-methyl-1,3,5-triazine

Cat. No. B8587897
M. Wt: 182.21 g/mol
InChI Key: ILOALAFVUWIDGZ-UHFFFAOYSA-N
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Patent
US04897105

Procedure details

A solution of 15.0 g of 4-methoxy-6-methyl-2-trimethylsilylamino-1,3,5-triazine and 12.2 g of phenyl chlorothionocarbonate in 50 ml of xylene is stirred for 6.5 hours at ca. 140° C. The reaction solution is cooled to room temperature, and filtered to remove insoluble substance, and the resulting filtrate is concentrated under reduced pressure. The residue is purified by silica gel column-chromatography (eluent: ethyl acetate:toluene =1:3) to give 3.0 g of the title compound as an oil.
Name
4-methoxy-6-methyl-2-trimethylsilylamino-1,3,5-triazine
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([NH:10][Si](C)(C)C)[N:4]=1.C1C=CC(O[C:22](Cl)=[S:23])=CC=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([N:10]=[C:22]=[S:23])[N:4]=1

Inputs

Step One
Name
4-methoxy-6-methyl-2-trimethylsilylamino-1,3,5-triazine
Quantity
15 g
Type
reactant
Smiles
COC1=NC(=NC(=N1)C)N[Si](C)(C)C
Name
Quantity
12.2 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC(=S)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble substance
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column-chromatography (eluent: ethyl acetate:toluene =1:3)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=N1)C)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.